molecular formula C10H9NO2 B1603369 Indole-3-acetic-2,2-d2 acid CAS No. 24420-86-8

Indole-3-acetic-2,2-d2 acid

Cat. No.: B1603369
CAS No.: 24420-86-8
M. Wt: 177.2 g/mol
InChI Key: SEOVTRFCIGRIMH-BFWBPSQCSA-N
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Description

Indole-3-acetic-2,2-d2 acid, also known as deuterated indole-3-acetic acid, is a deuterium-labeled analog of indole-3-acetic acid. Indole-3-acetic acid is a naturally occurring plant hormone belonging to the auxin class, which plays a crucial role in regulating plant growth and development. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.

Mechanism of Action

Target of Action

Indole-3-acetic-2,2-d2 acid, also known as deuterated indole-3-acetic acid, is a variant of indole-3-acetic acid (IAA), which is the most common natural plant growth hormone of the auxin class . The primary targets of this compound are plant cells, where it induces cell elongation and division .

Mode of Action

The compound interacts with its targets by binding to auxin receptors in plant cells. This binding triggers a signal transduction pathway that leads to changes in gene expression. These changes result in the promotion of cell elongation and division .

Biochemical Pathways

The biosynthesis of IAA in microorganisms can be classified into tryptophan-dependent and tryptophan-independent pathways . The tryptophan-dependent pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . Some of these pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .

Pharmacokinetics

The pharmacokinetics of this compound, like other plant hormones, involves its absorption, distribution, metabolism, and excretion (ADME) in plant tissues. Deuterium substitution in drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of the compound’s action include the promotion of cell elongation and division in plant tissues . This leads to various physiological effects, such as promoting root initiation, leaf morphogenesis, and vasculature network development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole-3-acetic-2,2-d2 acid typically involves the incorporation of deuterium into the indole-3-acetic acid molecule. One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures. Alternatively, the compound can be synthesized by Fischer indole synthesis using deuterated glutamic acid and phenylhydrazine .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the synthesis can be scaled up using the same methods as in laboratory settings, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Indole-3-acetic-2,2-d2 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Scientific Research Applications

Indole-3-acetic-2,2-d2 acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Indole-3-acetic-2,2-d2 acid is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying reaction mechanisms without altering the chemical properties of the parent compound .

Properties

IUPAC Name

2,2-dideuterio-2-(1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOVTRFCIGRIMH-BFWBPSQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584049
Record name (1H-Indol-3-yl)(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24420-86-8
Record name (1H-Indol-3-yl)(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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